N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N,1,3-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
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Overview
Description
N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N,1,3-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dibenzoazepine core, which is a common motif in many pharmacologically active molecules, and a benzimidazole sulfonamide moiety, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N,1,3-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide involves multiple steps, starting from the preparation of the dibenzoazepine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The benzimidazole sulfonamide moiety is then introduced through sulfonation and subsequent coupling reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N,1,3-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzimidazole or dibenzoazepine rings are replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the sulfonamide group can be hydrolyzed to yield corresponding amines and sulfonic acids
Scientific Research Applications
N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N,1,3-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects in treating various diseases, including neurological disorders and cancers.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N,1,3-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N,1,3-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide can be compared with other similar compounds, such as:
10,11-Dihydro-5H-dibenzo[b,f]azepine: This compound shares the dibenzoazepine core but lacks the benzimidazole sulfonamide moiety, resulting in different chemical and biological properties
Desipramine: A dibenzoazepine derivative used as an antidepressant, which also lacks the benzimidazole sulfonamide group.
Carbamazepine: Another dibenzoazepine derivative used as an anticonvulsant, differing in its functional groups and therapeutic applications.
Properties
Molecular Formula |
C27H30N4O3S |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N,1,3-trimethyl-2-oxobenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C27H30N4O3S/c1-28(35(33,34)22-15-16-25-26(19-22)30(3)27(32)29(25)2)17-8-18-31-23-11-6-4-9-20(23)13-14-21-10-5-7-12-24(21)31/h4-7,9-12,15-16,19H,8,13-14,17-18H2,1-3H3 |
InChI Key |
VCGXQLSANKYUHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N(C)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)N(C1=O)C |
Origin of Product |
United States |
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